dizinc;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate
Overview
Description
Dizinc;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate is a complex chemical compound featuring two zinc ions coordinated with a hexafluoro-oxopent-2-en-2-olate ligand and two water molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dizinc;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate typically involves the reaction of zinc salts with the appropriate ligand under controlled conditions. One common method includes:
Ligand Preparation: The hexafluoro-oxopent-2-en-2-olate ligand is synthesized through a series of organic reactions, starting from readily available precursors such as hexafluoroacetone and suitable enolate precursors.
Complex Formation: The ligand is then reacted with zinc salts (e.g., zinc acetate or zinc chloride) in an aqueous or organic solvent. The reaction is often carried out under inert atmosphere to prevent oxidation and hydrolysis.
Crystallization: The resulting solution is allowed to crystallize, often by slow evaporation or cooling, to yield the dizinc complex as a dihydrate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include:
Purity of Reactants: Ensuring high purity of zinc salts and ligands to avoid impurities in the final product.
Reaction Control: Maintaining precise control over reaction conditions (temperature, pH, solvent) to optimize yield and purity.
Scalability: Adapting laboratory-scale procedures to industrial-scale production, including the use of larger reactors and more efficient crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Dizinc;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate can undergo various chemical reactions, including:
Coordination Reactions: The zinc centers can coordinate with additional ligands, altering the compound’s properties.
Substitution Reactions: Ligands coordinated to the zinc ions can be replaced by other ligands under suitable conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, especially under acidic or basic conditions, leading to the breakdown of the complex.
Common Reagents and Conditions
Coordination Reactions: Typically involve the addition of ligands such as phosphines, amines, or other donor molecules in an inert solvent.
Substitution Reactions: Often carried out in polar solvents with the addition of competing ligands.
Hydrolysis: Can be induced by adjusting the pH of the solution or by adding water to the reaction mixture.
Major Products
Coordination Reactions: New dizinc complexes with different ligands.
Substitution Reactions: Complexes with substituted ligands.
Hydrolysis: Zinc hydroxide or other zinc-containing species, along with the free ligand.
Scientific Research Applications
Dizinc;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate has several applications in scientific research:
Catalysis: Used as a catalyst in organic reactions, particularly those involving carbonyl compounds.
Materials Science: Employed in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: Investigated for its potential interactions with biological molecules, which could lead to new insights in biochemistry and pharmacology.
Environmental Chemistry: Studied for its role in environmental remediation processes, such as the degradation of pollutants.
Mechanism of Action
The mechanism by which dizinc;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate exerts its effects typically involves the coordination of the zinc centers with target molecules. This coordination can activate or stabilize certain chemical species, facilitating various reactions. The molecular targets and pathways involved depend on the specific application but often include:
Activation of Carbonyl Compounds: The zinc centers can coordinate with carbonyl groups, enhancing their reactivity.
Stabilization of Reactive Intermediates: The complex can stabilize reactive intermediates, allowing for controlled reaction pathways.
Comparison with Similar Compounds
Similar Compounds
Dizinc;(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate: Similar structure but with fewer fluorine atoms, leading to different reactivity and properties.
Dizinc;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate: Without the dihydrate component, which affects solubility and stability.
Uniqueness
Dizinc;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate is unique due to its specific ligand environment and the presence of water molecules, which can influence its reactivity and interactions with other molecules. The high fluorine content also imparts distinct electronic properties, making it valuable for specialized applications.
Properties
IUPAC Name |
dizinc;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H2F6O2.2H2O.2Zn/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;;;/h2*1,12H;2*1H2;;/q;;;;2*+2/p-2/b2*2-1-;;;; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZGPLBPYCZTRK-KZXGFQSYSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.O.O.[Zn+2].[Zn+2] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.O.O.[Zn+2].[Zn+2] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F12O6Zn2+2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16743-33-2 | |
Record name | Zinc hexafluoroacetylacetonate dihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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